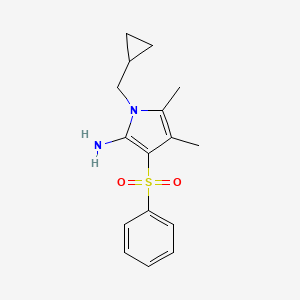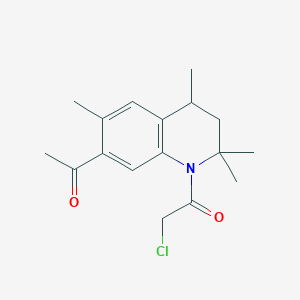![molecular formula C20H20N2O7 B11047421 Dimethyl 5-{[(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11047421.png)
Dimethyl 5-{[(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL 5-{[(2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-4-QUINOLINYL)CARBONYL]AMINO}ISOPHTHALATE is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[(2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-4-QUINOLINYL)CARBONYL]AMINO}ISOPHTHALATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of isophthalic acid derivatives with quinoline derivatives under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-{[(2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-4-QUINOLINYL)CARBONYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
DIMETHYL 5-{[(2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-4-QUINOLINYL)CARBONYL]AMINO}ISOPHTHALATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DIMETHYL 5-{[(2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-4-QUINOLINYL)CARBONYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to DIMETHYL 5-{[(2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-4-QUINOLINYL)CARBONYL]AMINO}ISOPHTHALATE include:
- 5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane
- 3,6-Dimethyl-2,5-dioxo-1,4-dioxane
- 3,4-Dimethylthiophene-2,5-dione
Uniqueness
DIMETHYL 5-{[(2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-4-QUINOLINYL)CARBONYL]AMINO}ISOPHTHALATE is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N2O7 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
dimethyl 5-[(2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-4-carbonyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H20N2O7/c1-28-19(26)10-6-11(20(27)29-2)8-12(7-10)21-18(25)13-9-16(24)22-14-4-3-5-15(23)17(13)14/h6-8,13H,3-5,9H2,1-2H3,(H,21,25)(H,22,24) |
InChI Key |
CLLOJAODIBFIQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CCC3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,4-Dichlorophenyl)-N~2~,1-diphenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11047342.png)
![4-(3,4-Dichlorophenyl)-N~2~-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11047345.png)
![N-(4-methylphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11047350.png)
![2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid](/img/structure/B11047351.png)

![ethyl 4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine-1-carboxylate](/img/structure/B11047367.png)
![Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11047371.png)
![1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone](/img/structure/B11047387.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11047391.png)
![4-cyclohexyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11047404.png)
![N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide](/img/structure/B11047406.png)
![4-[(4-fluoronaphthalen-1-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11047413.png)
![1-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}acetone](/img/structure/B11047418.png)

